6-(hydroxymethyl)-1-methylpyridin-2(1H)-one
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Overview
Description
6-(hydroxymethyl)-1-methylpyridin-2(1H)-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by a hydroxymethyl group attached to the sixth position of the pyridinone ring and a methyl group at the first position. Pyridinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(hydroxymethyl)-1-methylpyridin-2(1H)-one typically involves the reaction of 2-pyridone with formaldehyde and a methylating agent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(hydroxymethyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a hydroxylamine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-(carboxymethyl)-1-methylpyridin-2(1H)-one.
Reduction: Formation of 6-(hydroxylamino)-1-methylpyridin-2(1H)-one.
Substitution: Formation of various substituted pyridinone derivatives depending on the reagents used.
Scientific Research Applications
6-(hydroxymethyl)-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-(hydroxymethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The compound may also undergo metabolic transformations that activate or deactivate its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
6-(hydroxymethyl)pyridin-2(1H)-one: Lacks the methyl group at the first position.
1-methylpyridin-2(1H)-one: Lacks the hydroxymethyl group at the sixth position.
6-(methylthio)methyl-1-methylpyridin-2(1H)-one: Contains a methylthio group instead of a hydroxymethyl group.
Uniqueness
6-(hydroxymethyl)-1-methylpyridin-2(1H)-one is unique due to the presence of both the hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and potential biological activities that are not observed in similar compounds.
Properties
IUPAC Name |
6-(hydroxymethyl)-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-8-6(5-9)3-2-4-7(8)10/h2-4,9H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQUOHXRFQEVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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